REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH:13]([CH3:15])[CH3:14].C([O-])(O)=O.[Na+]>C1COCC1>[Cl:1][C:2]1[N:11]=[C:10]([N:13]([CH3:15])[CH3:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3|
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Name
|
|
Quantity
|
102 g
|
Type
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reactant
|
Smiles
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ClC1=NC2=CC=CC=C2C(=N1)Cl
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Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
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N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at ambient temperature for 80 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CHCl3 (three times)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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STIRRING
|
Details
|
stirred at ambient temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 50% Et2O in hexane
|
Type
|
CUSTOM
|
Details
|
dried at 80° C.
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=N1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |